molecular formula C10H10ClN3 B3039112 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine CAS No. 97421-40-4

1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine

Cat. No. B3039112
CAS RN: 97421-40-4
M. Wt: 207.66 g/mol
InChI Key: OJORXTFCZJQZTN-UHFFFAOYSA-N
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Description

The compound “1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the fourth carbon .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, where an electron-rich species (nucleophile) attacks an electron-poor species (electrophile). In this case, the pyrazole ring might be formed through a reaction involving a diazomethane and a 1,3-diketone .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry . For instance, the presence of a pyrazole ring might be indicated by specific peaks in the NMR spectrum .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the pyrazole ring might undergo reactions like electrophilic aromatic substitution . The chlorine atom on the phenyl ring might be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine” can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility in different solvents can be estimated based on the polarity of its functional groups .

Scientific Research Applications

Anti-Allergic Activities

Allergies are common immune system disorders triggered by environmental allergens. Histamine, interacting with H1 receptors, causes allergic reactions. Piperazine H1 receptor antagonists, such as levocetirizine, are clinically used to treat allergies. Novel derivatives of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine were designed, synthesized, and tested for in vivo anti-allergic activities. Notably, some derivatives exhibited significant effects on both allergic asthma and allergic itching. For instance:

Photochromic Properties

The photochemical and fluorescence properties of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine were systematically investigated both in solution and in PMMA amorphous film .

Synthesis of Antihistamines

The compound serves as a common intermediate for the synthesis of antihistamine drugs, including clocinizine and chlorcyclizine. A simple and efficient route was developed, yielding excellent yields .

Antileishmanial and Antimalarial Evaluation

Among tested compounds, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] exhibited desirable antileishmanial activity and high percent suppression against Plasmodium berghei-infected mice .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds with certain functional groups might be toxic or corrosive .

Future Directions

The future research directions for a compound like “1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine” could include studying its biological activity, developing more efficient synthesis methods, or investigating its potential applications in areas like medicine or materials science .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJORXTFCZJQZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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